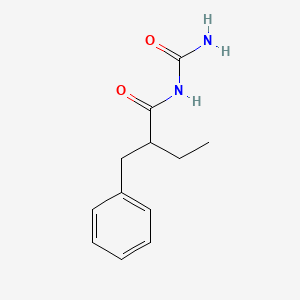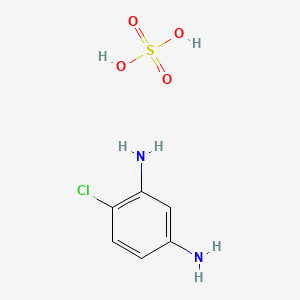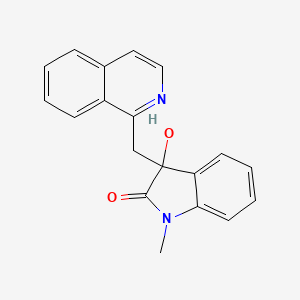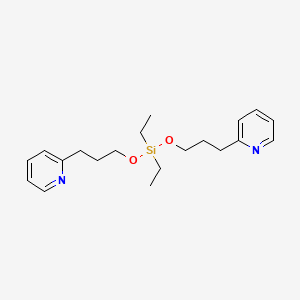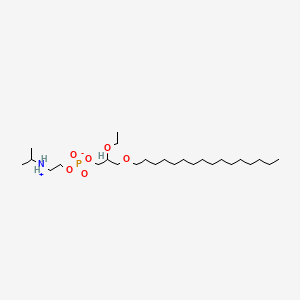
Phosphoric acid, mono(2-ethoxy-3-(hexadecyloxy)propyl) mono(2-((1-methylethyl)amino)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CP-44 involves complex organic synthesis techniques. The preparation methods include:
Synthetic Routes: The compound is synthesized using a combination of mRNA display screening and structure-based drug design (SBDD).
Reaction Conditions: The synthesis typically involves multiple steps, including peptide bond formation, cyclization to form the macrocyclic structure, and purification to obtain the final product.
Industrial Production Methods: Industrial production of CP-44 would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), followed by cyclization and purification steps.
Chemical Reactions Analysis
CP-44 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can also occur, potentially altering the compound’s structure and activity.
Substitution: CP-44 can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CP-44 has a wide range of scientific research applications, including:
Chemistry: In chemistry, CP-44 is used as a model compound for studying macrocyclic peptide synthesis and structure-activity relationships.
Biology: In biological research, CP-44 is used to study the inhibition of PCSK9, a protein involved in cholesterol metabolism.
Medicine: CP-44 has potential therapeutic applications in the treatment of cardiovascular diseases.
Industry: In the pharmaceutical industry, CP-44 serves as a lead compound for the development of new PCSK9 inhibitors.
Mechanism of Action
CP-44 exerts its effects by inhibiting the activity of PCSK9, a protein that regulates the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, CP-44 increases the number of LDLR available to remove LDL cholesterol from the bloodstream, thereby lowering cholesterol levels . The molecular targets and pathways involved include the binding of CP-44 to PCSK9, preventing its interaction with LDLR, and promoting the recycling of LDLR to the cell surface .
Comparison with Similar Compounds
CP-44 is unique among PCSK9 inhibitors due to its bicyclic macrocyclic structure, which enhances its binding affinity and stability. Similar compounds include:
Alirocumab: A monoclonal antibody that inhibits PCSK9, used for lowering LDL cholesterol levels.
Evolocumab: Another monoclonal antibody targeting PCSK9, with similar therapeutic applications.
CP-44’s uniqueness lies in its small molecule nature, which offers advantages in terms of oral bioavailability and ease of synthesis compared to monoclonal antibodies and siRNA-based therapies .
Properties
CAS No. |
128723-54-6 |
|---|---|
Molecular Formula |
C26H56NO6P |
Molecular Weight |
509.7 g/mol |
IUPAC Name |
(2-ethoxy-3-hexadecoxypropyl) 2-(propan-2-ylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H56NO6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-26(31-6-2)24-33-34(28,29)32-22-20-27-25(3)4/h25-27H,5-24H2,1-4H3,(H,28,29) |
InChI Key |
QYZIFENMIRZXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[NH2+]C(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


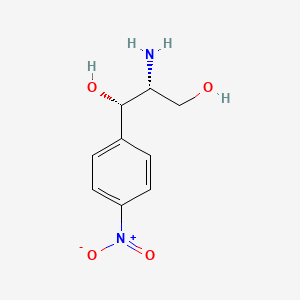
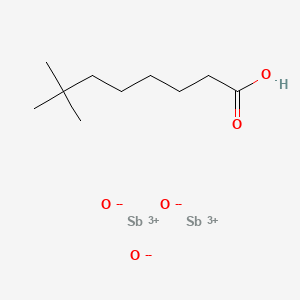
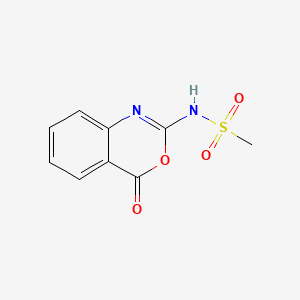
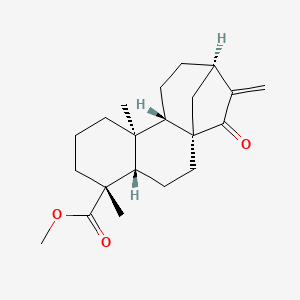
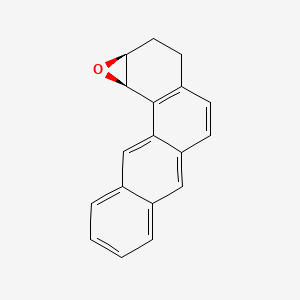
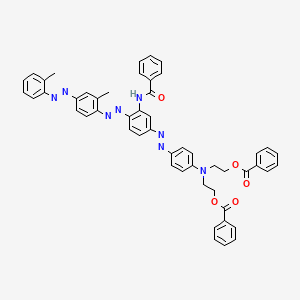
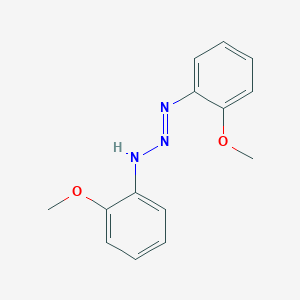
![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)

